1,3-Dioxolan-2-one-d4

Catalog No.
S888297
CAS No.
362049-63-6
M.F
C3H4O3
M. Wt
92.086
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxolan-2-one-d4

CAS Number

362049-63-6

Product Name

1,3-Dioxolan-2-one-d4

IUPAC Name

4,4,5,5-tetradeuterio-1,3-dioxolan-2-one

Molecular Formula

C3H4O3

Molecular Weight

92.086

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2

InChI Key

KMTRUDSVKNLOMY-LNLMKGTHSA-N

SMILES

C1COC(=O)O1

Synonyms

1,3-Dioxolan-2-one-4,4,5,5-d4; Carbonic Acid Cyclic Ethylene-d4 Ester; Cyclic Ethylene-d4 Carbonate; Ethylene-d4 Carbonate; Ethylene-d4 Glycol Carbonate; Glycold4 Carbonate; Jeffsol EC-d4; NSC 11801-d4; NSC 16568-d4; Texacar EC-d4;

Isotope Labeling and NMR Spectroscopy

1,3-Dioxolan-2-one-d4, also known as ethylene carbonate-d4, is a specifically isotopically labeled form of 1,3-dioxolan-2-one (ethylene carbonate). The "d4" in the name indicates that four of the hydrogen atoms in the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution finds particular use in nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of molecules.

Deuterium nuclei have different magnetic properties compared to hydrogen nuclei (¹H). By replacing specific hydrogen atoms with deuterium, scientists can selectively "silence" certain signals in the NMR spectrum, simplifying the analysis of complex molecules and enabling the observation of specific functional groups or nuclei of interest. This technique, known as deuterium labeling, is a valuable tool for researchers in various fields, including organic chemistry, biochemistry, and materials science .

Solvent and Electrolyte Applications

1,3-Dioxolan-2-one-d4, similar to its non-deuterated counterpart, exhibits properties that make it useful in various scientific research applications. Due to its high polarity, it acts as a polar aprotic solvent, meaning it readily dissolves ionic compounds and has a low affinity for hydrogen bonding. This makes it a suitable solvent for various chemical reactions, particularly those involving organometallic reagents or reactions sensitive to moisture .

Furthermore, 1,3-dioxolan-2-one can be used as an electrolyte in lithium-ion batteries. Its high cyclic stability and ability to form a stable solid electrolyte interface (SEI) layer make it a promising candidate for developing next-generation batteries with improved safety and performance .

1,3-Dioxolan-2-one-d4 is a deuterated form of 1,3-dioxolan-2-one, a cyclic carbonate compound characterized by its dioxolane ring structure. The molecular formula for 1,3-dioxolan-2-one is C3H4O3, with a molecular weight of approximately 88.06 g/mol. This compound appears as a colorless, odorless liquid at temperatures above 36.4 °C and is known for its high solubility in water (approximately 214 g/L) and stability under normal conditions. Its unique structure allows it to function as a solvent for polymers and resins, as well as an intermediate in various

1,3-Dioxolan-2-one-d4 primarily functions as a solvent for research purposes. Its mechanism of action is related to its ability to dissolve various analytes and its interaction with them during spectroscopic techniques like NMR. The deuteration allows for better observation of specific protons within the target molecule by reducing signal overlap.

While detailed information on 1,3-Dioxolan-2-one-d4 is limited, safety considerations similar to EC should be applied:

  • Mild irritant: It may cause skin and eye irritation upon contact [].
  • Potential respiratory issues: Inhalation may irritate the respiratory tract [].
  • Proper handling: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling [].

  • Aminolysis: The compound can undergo aminolysis reactions, where it reacts with amines to form substituted products.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding acids and alcohols.
  • Polymerization: It can act as a monomer in polymerization reactions to create polycarbonates.
  • Oxidation and Reduction: The compound can also undergo oxidation to form oxides or imines and reduction to yield alcohols or other reduced forms .

1,3-Dioxolan-2-one-d4 can be synthesized through various methods:

  • Cyclization of Carbonates: One common method involves the cyclization of diols with carbon dioxide under controlled conditions.
  • Deuterated Precursors: The synthesis may utilize deuterated starting materials to ensure that the final product contains deuterium atoms at specific positions, enhancing its utility in NMR spectroscopy and other analytical techniques .
  • Reactions with Formaldehyde: Another approach involves reacting formaldehyde with appropriate alcohols or amines under acidic conditions.

1,3-Dioxolan-2-one-d4 has several applications across different fields:

  • Solvent: It serves as an effective solvent for various polymers and resins.
  • Plasticizer: Used in the formulation of plastics to enhance flexibility.
  • Intermediate in Synthesis: Functions as a key intermediate in pharmaceutical chemistry and the production of specialty chemicals .
  • Electrolyte Additive: It has been explored as an additive in lithium-ion batteries to improve electrolyte stability and performance .

Similar Compounds

Several compounds share structural similarities with 1,3-dioxolan-2-one-d4. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Dioxolan-2-oneCyclic carbonateNon-deuterated version used widely in industry
4-Fluoro-1,3-dioxolan-2-oneFluorinated cyclic carbonateEnhanced reactivity due to fluorine substitution
Ethylene carbonateLinear carbonateCommonly used as a precursor for polycarbonates
2-(Aminomethyl)-1,3-dioxolaneAmino-substituted dioxolaneExhibits potential antimicrobial properties

The uniqueness of 1,3-dioxolan-2-one-d4 lies in its deuterated nature, which provides distinct advantages in analytical chemistry applications such as NMR spectroscopy. Its specific isotopic labeling aids in tracking molecular pathways and interactions within biological systems .

XLogP3

0.3

Wikipedia

(~2~H_4_)-1,3-Dioxolan-2-one

Dates

Modify: 2023-08-15

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